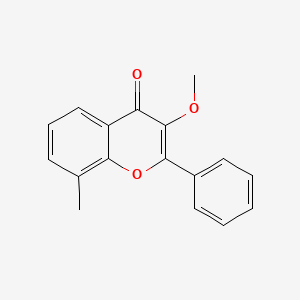

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

Description

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one is a benzopyranone derivative characterized by a methoxy group at position 3, a methyl group at position 8, and a phenyl ring at position 2. The substitution pattern on the benzopyranone scaffold significantly influences its physicochemical properties and biological interactions. For instance, electron-donating groups like methoxy enhance solubility and modulate metabolic stability, while aromatic substituents (e.g., phenyl) contribute to π-π stacking interactions in enzyme-binding pockets .

Properties

CAS No. |

87165-68-2 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-methoxy-8-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O3/c1-11-7-6-10-13-14(18)17(19-2)16(20-15(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3 |

InChI Key |

SCMWGCOMUAAIGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Formation of 1-Methyl-3-(2,4,6-Trimethoxyphenyl)-1,2,3,6-Tetrahydropyridine

The synthesis begins with the condensation of 1,3,5-trimethoxybenzene and 1-methyl-4-piperidone under acidic conditions. In glacial acetic acid, 1,3,5-trimethoxybenzene (2.38 mol) reacts with N-methylpiperidone (2.8 mol) at temperatures below 25°C. Hydrogen chloride is introduced, and the mixture is heated to 95°–100°C for 3 hours. After concentration and dilution with water, the aqueous phase is extracted with ether, alkalized with sodium hydroxide, and recrystallized from petroleum ether (60°–80°C) to yield 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (m.p. 118°–122°C).

Borohydride Reduction and Oxidation

The tetrahydropyridine intermediate undergoes reduction with sodium borohydride in the presence of boron trifluoride etherate (BF₃·OEt₂). A solution of BF₃ etherate (42 ml) in diethylene glycol dimethyl ether is added to a cooled mixture of the tetrahydropyridine (20 g) and NaBH₄ (12 g). After heating at 50°C for 1 hour, the mixture is treated with HCl (116 ml) and hydrogen peroxide (30%, 20 ml) to oxidize the organoborane complex. The product is extracted with ethyl acetate, concentrated, and purified to yield hydroxylated intermediates.

Cyclization Strategies for Chromone Formation

Acid-Catalyzed Cyclization

Chromone ring closure is achieved via acid catalysts. For example, cis-3-hydroxy-4-(2,4,6-trimethoxyphenyl)-1-methylpiperidine (35 g) is acetylated with acetic anhydride and BF₃ etherate in methylene chloride. After 24 hours at room temperature, the mixture is alkalized with sodium carbonate, extracted, and purified via column chromatography (silica gel, 5% methanol in chloroform). Recrystallization from chloroform/petroleum ether yields the chromone hydrochloride salt (m.p. 236°–238°C).

Baker–Venkataraman Rearrangement

A classical method for chromone synthesis involves the Baker–Venkataraman rearrangement. Starting with 2-hydroxyacetophenone derivatives, an acyl shift is induced under basic conditions to form diketones, which cyclize in acidic media. For 3-methoxy-substituted chromones, 2-hydroxy-4-methoxyacetophenone is silylated, alkylated, and cyclized using methane sulfonyl chloride and BF₃ etherate at 0°C. This method avoids harsh conditions and improves yields (70–85%) compared to traditional approaches.

Functional Group Modifications

Methoxy Group Introduction

Methoxy groups are introduced via nucleophilic substitution or esterification. In one protocol, dimethyl sulfoxide (35 ml) and oxalyl chloride (20 ml) in methylene chloride react with hydroxylated intermediates at -60°C. Triethylamine (155 ml) is added to facilitate deprotonation, and the mixture is warmed to -30°C before extraction and crystallization from isopropanol.

Phenyl Substitution at Position 2

Phenyl groups are incorporated through Friedel–Crafts alkylation or Suzuki coupling. For example, 2-phenylchromones are synthesized by reacting 2-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions. The resulting chalcone intermediates undergo cyclization with H₂SO₄ or polyphosphoric acid.

Purification and Characterization

Chromatographic Techniques

Final products are purified using silica gel column chromatography with eluents such as 15% methanol in chloroform (+1% NH₄OH). Thin-layer chromatography (TLC) with Rf values 0.4–0.7 confirms homogeneity.

Crystallization and Salt Formation

Acid addition salts (e.g., hydrochlorides or tartrates) are formed to enhance crystallinity. For instance, the free base is treated with ethereal HCl, and the resulting salt is recrystallized from chloroform/petroleum ether.

Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. The compound's mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs .

Antioxidant Effects

The antioxidant capacity of this compound has been studied extensively. It demonstrates the ability to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Potential

Various studies have reported the anticancer effects of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one. It has been found to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. Its selective cytotoxicity towards cancer cells while sparing normal cells highlights its potential as a chemotherapeutic agent .

Synthetic Methodologies

The synthesis of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one can be achieved through several organic reactions, including:

Pd-Catalyzed Coupling Reactions

Recent advancements in synthetic methodologies have introduced palladium-catalyzed coupling reactions as efficient routes for synthesizing benzopyran derivatives. These methods allow for the functionalization of the benzopyran core, enhancing the compound's biological activity and selectivity .

Green Chemistry Approaches

The application of green chemistry principles in synthesizing this compound has been emphasized to minimize environmental impact and improve safety during chemical processes. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored to optimize yields while reducing waste .

In Vivo Studies on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one significantly reduced paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions .

Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited a strong antioxidant effect comparable to standard antioxidants like ascorbic acid. This suggests its potential role in dietary supplements aimed at reducing oxidative stress .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, which enhances its fluorescence intensity .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

The following table summarizes key benzopyranone derivatives and their distinguishing features:

Crystallographic and Spectroscopic Insights

- Planarity and Dihedral Angles : In 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, the benzopyran unit is nearly planar (max deviation: 0.0166 Å), with the phenyl ring forming a 53.2° dihedral angle, influencing crystal packing via C–H···O interactions .

- NMR and MS Data : For 8b, distinct ¹H NMR signals at δ 2.35 (s, 3H, CH₃) and δ 3.85 (s, 3H, OCH₃) confirm substituent positions, while MS data (m/z 324 [M⁺]) validate molecular weight .

Biological Activity

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Molecular Formula : C16H14O3

Molecular Weight : 270.28 g/mol

IUPAC Name : 3-Methoxy-8-methyl-2-phenylchromen-4-one

Pharmacological Activities

Research indicates that benzopyran derivatives, including 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one, exhibit a range of biological activities:

-

Anticancer Properties :

- Studies have demonstrated that derivatives of benzopyran can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while exhibiting minimal cytotoxicity towards normal cell lines such as HEK-293 .

- A series of benzopyran derivatives were tested against human cancer cell lines (e.g., CCRF-CEM, SKOV-3, MDA-MB-231), revealing significant antiproliferative effects .

- Anti-inflammatory Effects :

-

Antioxidant Activity :

- Benzopyran compounds have also been investigated for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

The biological activity of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one is thought to involve several mechanisms:

- Apoptosis Induction :

-

Kinase Inhibition :

- The inhibition of specific protein kinases is another proposed mechanism through which these compounds exert their anticancer effects. This regulation is crucial for controlling cellular proliferation and survival pathways.

-

Cell Cycle Arrest :

- Studies show that some benzopyran derivatives can cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Table 1: Antiproliferative Activity of Benzopyran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | High |

| 5b | SKOV-3 | 12.0 | Moderate |

| 5c | PC-3 | 15.0 | Moderate |

| 5d | DU-145 | 22.0 | Low |

This table summarizes the antiproliferative activity observed in various studies, highlighting the selective potency of different derivatives against specific cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one, and how can yield optimization be approached?

Methodological Answer: The synthesis of benzopyran derivatives typically involves multi-step reactions, including Claisen-Schmidt condensations, cyclization, and functional group modifications. For analogs like 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one, key steps include:

- Precursor Preparation: Start with substituted acetophenones and hydroxybenzaldehydes under basic conditions to form chalcone intermediates.

- Cyclization: Use acid or base catalysts (e.g., H₂SO₄ or KOH) to cyclize chalcones into flavanone intermediates.

- Functionalization: Introduce methoxy and methyl groups via alkylation or methylation agents (e.g., dimethyl sulfate).

- Yield Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF), reaction temperature, and catalyst concentration. For example, higher yields (>70%) are reported in polar aprotic solvents at 80–100°C .

Q. How should researchers characterize the structural identity of synthesized 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one?

Methodological Answer: Orthogonal analytical techniques are critical:

- X-ray Diffraction (XRD): Resolve crystal structure and confirm substituent positions (e.g., methoxy at C3, methyl at C8) .

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon assignments. DEPT-135 can distinguish CH₃ groups (e.g., δ 21–25 ppm for C8-methyl) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₇H₁₄O₃ requires m/z 266.0943) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzopyran derivatives like 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one?

Methodological Answer: Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Experimental Design Variability: Standardize assay conditions (e.g., DMSO concentration ≤0.1%, pH 7.4 for cell-based assays).

- Redox Interference: Use multiple assays (e.g., DPPH, FRAP, and cellular ROS detection) to cross-validate results. For example, a compound showing antioxidant activity in DPPH but pro-oxidant effects in cell models may act via indirect mechanisms .

- Structural Confirmation: Ensure purity (>95%) via HPLC and rule out degradation products .

Q. What methodologies are recommended for assessing the toxicological profile of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one when existing data is limited?

Methodological Answer: Adopt a tiered approach:

- In Silico Prediction: Use tools like ProTox-II or ADMETlab to predict acute toxicity (e.g., LD₅₀) and hepatotoxicity .

- In Vitro Assays: Perform MTT assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293) to assess cytotoxicity (IC₅₀). Include genotoxicity tests (Ames assay, Comet assay).

- In Vivo Pilot Studies: Use zebrafish embryos for acute toxicity screening (LC₅₀ at 96 hpf) before rodent models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological properties of this compound?

Methodological Answer: Focus on systematic modifications:

- Functional Group Variation: Synthesize analogs with substituents at C3 (e.g., hydroxyl instead of methoxy) or C8 (e.g., ethyl vs. methyl) to assess impact on bioactivity.

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 active site).

- Biological Testing: Compare IC₅₀ values across analogs. For example, replacing C3-methoxy with hydroxyl may enhance antioxidant activity but reduce metabolic stability .

Q. What strategies are effective in addressing discrepancies in physicochemical property data (e.g., logP, solubility) for this compound?

Methodological Answer:

- Experimental Replication: Measure logP via shake-flask method (octanol/water) and compare with HPLC-derived values.

- Solubility Enhancement: Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. For example, β-cyclodextrin increases aqueous solubility of hydrophobic benzopyrans by 10–20× .

- Computational Validation: Use ChemAxon or ACD/Labs to predict logP and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.